molecular formula C10H7N3O B2967659 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile CAS No. 1698800-71-3

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile

Cat. No. B2967659
CAS RN: 1698800-71-3
M. Wt: 185.186
InChI Key: JPAHEIUTQXGQNI-UHFFFAOYSA-N
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Description

The compound “4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile” belongs to the class of organic compounds known as linear 1,3-diarylpropanoids . It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anti-Inflammatory Effects

Background: Inflammation plays a pivotal role in various diseases, including arthritis. Researchers have explored the potential of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives in managing inflammation.

Findings:

Antibacterial and Antifungal Activity

Background: The search for novel antimicrobial agents remains crucial. Let’s explore the compound’s effects against bacteria and fungi.

Findings:

Anticancer Potential

Background: Cancer therapy continually seeks innovative compounds. Could 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile derivatives hold anticancer properties?

Findings:

Synthesis and Mechanism Studies

Background: Understanding the synthesis and mechanisms is crucial for optimizing compound design.

Findings:

Potential Treatment for Rheumatoid Arthritis

Background: Given the limitations of existing RA drugs, novel therapeutic options are sought.

Findings:

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds could be potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name

4-(1,2,4-oxadiazol-5-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAHEIUTQXGQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=NO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile

CAS RN

1698800-71-3
Record name 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile
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